molecular formula C23H22N2O4 B5113885 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide

4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide

Cat. No. B5113885
M. Wt: 390.4 g/mol
InChI Key: DKQDIBFZSZQGCC-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide, also known as MMPP, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MMPP is a hydrazone derivative of 4-methoxybenzohydrazide and has a molecular formula of C23H23N3O4.

Scientific Research Applications

4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to possess antitumor, antifungal, and antibacterial activities. In biochemistry, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been studied for its ability to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. In material science, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been used as a building block for the synthesis of various functional materials, such as metal-organic frameworks.

Mechanism of Action

The mechanism of action of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide is not fully understood. However, it is believed that 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide exerts its biological activities through the inhibition of various enzymes. For example, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to possess various biochemical and physiological effects. For example, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to inhibit the growth of various cancer cell lines, such as MCF-7 and HeLa cells. 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has also been shown to possess antifungal and antibacterial activities. In addition, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels and have various physiological effects, such as improved cognitive function.

Advantages and Limitations for Lab Experiments

4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has several advantages for lab experiments. For example, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide is relatively easy to synthesize and purify, which makes it a suitable candidate for various studies. In addition, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide has been shown to possess various biological activities, which makes it a versatile compound for studying various biological systems. However, 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide also has some limitations. For example, the mechanism of action of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide is not fully understood, which makes it difficult to interpret some of the results obtained from studies involving 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide.

Future Directions

There are several future directions for the study of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide. For example, further studies are needed to fully understand the mechanism of action of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide. In addition, the potential applications of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide in various fields, such as medicinal chemistry and material science, should be explored further. Furthermore, the development of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide derivatives with improved biological activities and selectivity should be pursued. Finally, the development of new synthetic methods for the preparation of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide and its derivatives should be investigated.

Synthesis Methods

The synthesis of 4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide can be achieved through a simple condensation reaction between 4-methoxybenzohydrazide and 4-methoxy-3-(phenoxymethyl)benzaldehyde. The reaction is carried out in the presence of a catalyst, such as pyridine, in a solvent, such as ethanol. The resulting product is then purified through recrystallization using a suitable solvent, such as methanol.

properties

IUPAC Name

4-methoxy-N-[(E)-[4-methoxy-3-(phenoxymethyl)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-27-20-11-9-18(10-12-20)23(26)25-24-15-17-8-13-22(28-2)19(14-17)16-29-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQDIBFZSZQGCC-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[(E)-[4-methoxy-3-(phenoxymethyl)benzylidene]amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.